2-(Difluoromethyl)-4-piperidin-4-ylpyridine;dihydrochloride
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Overview
Description
2-(Difluoromethyl)-4-piperidin-4-ylpyridine;dihydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further substituted with a piperidinyl group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions, enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical difluoromethylation of pyridines using difluoromethylating agents under mild conditions . The reaction conditions often involve the use of metal catalysts such as copper or silver to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The starting materials are usually commercially available α-amino acid methyl esters, which undergo hydrolysis and precipitation to yield the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-4-piperidin-4-ylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl pyridine oxides, while substitution reactions can produce a variety of difluoromethyl-substituted derivatives .
Scientific Research Applications
2-(Difluoromethyl)-4-piperidin-4-ylpyridine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4-piperidin-4-ylpyridine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl Compounds: These compounds contain a trifluoromethyl group instead of a difluoromethyl group and exhibit different chemical and biological properties.
Monofluoromethyl Compounds: These compounds have a single fluorine atom in the methyl group and show distinct reactivity compared to difluoromethyl compounds.
Uniqueness
2-(Difluoromethyl)-4-piperidin-4-ylpyridine;dihydrochloride is unique due to its specific substitution pattern and the presence of the difluoromethyl group, which imparts unique chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
2-(difluoromethyl)-4-piperidin-4-ylpyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2.2ClH/c12-11(13)10-7-9(3-6-15-10)8-1-4-14-5-2-8;;/h3,6-8,11,14H,1-2,4-5H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQOYELMGWYFNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=NC=C2)C(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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